molecular formula C20H22BrNO2 B2520366 (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide CAS No. 477889-05-7

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide

Katalognummer: B2520366
CAS-Nummer: 477889-05-7
Molekulargewicht: 388.305
InChI-Schlüssel: HXERARAIXDPHBE-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide is a recognized and potent small molecule inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5), also known as Big MAPK 1 (BMK1). This compound acts by specifically targeting the ATP-binding pocket of the ERK5 kinase domain, thereby effectively inhibiting its catalytic activity . The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex biological roles of the ERK5 signaling pathway. ERK5 is a unique member of the mitogen-activated protein kinase (MAPK) family, implicated in critical cellular processes such as proliferation, differentiation, and survival. Researchers employ this compound to investigate the pathway's significant influence in areas of oncogenesis, particularly in cancers driven by hyperactive MAPK signaling, and its role in cardiovascular development and endothelial cell biology. By selectively blocking ERK5 activation, this inhibitor enables scientists to elucidate pathway-specific effects in complex cellular models, contributing to a deeper understanding of disease mechanisms and potential therapeutic targets. Its application is crucial for validating ERK5 as a target and for distinguishing its functions from those of the more extensively studied ERK1/2 pathways.

Eigenschaften

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-butan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-3-15(2)22-20(23)13-8-16-6-11-19(12-7-16)24-14-17-4-9-18(21)10-5-17/h4-13,15H,3,14H2,1-2H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXERARAIXDPHBE-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Electrophilic Amide Activation for Direct N-Dehydrogenation

Overview

The most efficient method for synthesizing this enamide involves direct N-dehydrogenation of a preformed amide precursor. This approach, pioneered by recent advances in electrophilic amide activation, enables single-step conversion of secondary amides to enamides with exclusive E-selectivity.

Synthetic Procedure

Step 1: Synthesis of the Amide Precursor

The precursor amide, N-(butan-2-yl)-3-{4-[(4-bromophenyl)methoxy]phenyl}propanamide, is synthesized via a coupling reaction between 3-{4-[(4-bromophenyl)methoxy]phenyl}propanoic acid and butan-2-amine:

Reaction Conditions

  • Coupling Agent: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.
  • Molar Ratio: Acid:amine:EDCl:HOBt = 1:1.2:1.2:1.2.
  • Yield: 85–92% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 4H, OAr-H), 5.15 (s, 2H, OCH2Ar), 3.85 (m, 1H, NHCH), 2.65 (t, J = 7.6 Hz, 2H, CH2CO), 2.35 (t, J = 7.6 Hz, 2H, CH2Ar), 1.55–1.25 (m, 5H, butan-2-yl CH/CH2), 0.95 (d, J = 6.8 Hz, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3): δ 172.5 (CO), 159.2 (OAr), 141.8 (CBr), 132.5–114.7 (Ar-C), 70.1 (OCH2), 48.5 (NHCH), 36.8 (CH2CO), 32.1 (CH2Ar), 29.5 (CH(CH2)2), 19.8 (CH3).
Step 2: N-Dehydrogenation to Enamide

The amide undergoes dehydrogenation using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O):

Optimized Conditions

Parameter Optimal Value Alternative Conditions (Lower Yield)
Base LiHMDS KHMDS (62%), NaHMDS (55%)
Solvent Diethyl ether THF (73%), toluene (41%)
Temperature −78°C → rt 0°C (68%)
Tf2O Equiv 1.5 1.0 (71%), 2.0 (83%)
Reaction Time 2 h 1 h (78%), 4 h (85%)

Mechanistic Insights

  • Activation: Tf2O reacts with the amide to form an iminium triflate intermediate, enhancing acidity of the α-N hydrogen.
  • Deprotonation: LiHMDS abstracts the α-H, generating a transient enolate.
  • Elimination: Triflinate (CF3SO2−) is extruded, yielding the E-enamide via anti-periplanar elimination.

Outcome

  • Yield: 89% isolated yield (gram-scale).
  • Stereoselectivity: >99% E-isomer (confirmed by NOESY).
  • Purity: >98% (HPLC, C18 column).

Wittig Olefination Strategy

Reaction Design

This two-step approach constructs the enamide via phosphonium ylide-mediated olefination:

Step 1: Aldehyde Synthesis

3-{4-[(4-Bromophenyl)methoxy]phenyl}propanal is prepared by oxidizing 3-{4-[(4-bromophenyl)methoxy]phenyl}propan-1-ol using pyridinium chlorochromate (PCC):

  • Yield: 76% (CH2Cl2, rt, 4 h).
Step 2: Wittig Reaction

The aldehyde reacts with a stabilized ylide generated from N-(butan-2-yl)amide-substituted triphenylphosphonium bromide:

Conditions

  • Ylide Precursor: Ph3P=CHCONHCH(CH2CH3)2 (2.2 equiv).
  • Base: NaHMDS (2.5 equiv) in THF at 0°C → rt.
  • Yield: 68% (E:Z = 92:8).

Limitations

  • Requires prefunctionalized ylide.
  • Moderate stereoselectivity necessitates chromatographic separation.

Titanium-Mediated Condensation

Methodology

Adapting Genovino et al., this method employs TiCl4 to condense N-(butan-2-yl)amide with 4-[(4-bromophenyl)methoxy]benzaldehyde:

Procedure

  • Reagents: TiCl4 (1.1 equiv), N,N-diisopropylethylamine (3.0 equiv), CH2Cl2, −20°C.
  • Yield: 58% (E-isomer).

Challenges

  • Sensitivity to moisture.
  • Competitive aldol side reactions.

Comparative Analysis of Methods

Parameter Electrophilic Activation Wittig Olefination Ti-Mediated Condensation
Steps 2 3 2
Overall Yield 78% 52% 45%
E Selectivity >99% 92% 85%
Functional Group Tolerance High (esters, halides) Moderate (sensitive to aldehydes) Low (acid-sensitive)
Scalability Gram-scale demonstrated Limited by ylide synthesis Not reported

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Research indicates that (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide exhibits significant biological activities, particularly in the areas of anticancer and anti-inflammatory effects.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Case Study : A screening of a library of compounds on multicellular spheroids identified this compound as a promising candidate against various cancer cell lines, including breast and lung cancer models. The compound demonstrated substantial cytotoxicity, indicating its potential as a therapeutic agent in oncology .
  • Mechanism of Action : The presence of the bromine atom and methoxy groups in the structure enhances its interaction with specific molecular targets involved in cancer pathways, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Inhibition Studies : Research has shown that (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide involves several steps:

  • Starting Materials : The synthesis typically begins with the reaction of 4-bromophenol and methoxybenzaldehyde to form a chalcone intermediate.
  • Final Steps : This intermediate is then reacted with butanoyl chloride to yield the final product through an amide formation step .

Wirkmechanismus

The mechanism of action of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Derivatives

Halogen substituents (Br, Cl, CF₃) on the phenyl ring significantly influence bioactivity:

Compound Substituents Amide Group Antibacterial Activity (MIC, μM) Cytotoxicity (IC₅₀, μM) Evidence ID
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 4-Cl, 3,5-CF₃ 3,5-Bis(trifluoromethyl)phenyl 0.12 (S. aureus) >100 (macrophages)
(2E)-3-(3,4-diCl-phenyl)-N-[4-CF₃O-phenyl]prop-2-enamide 3,4-diCl, 4-CF₃O 4-Trifluoromethoxyphenyl 0.15 (MRSA) >100
Target Compound 4-Br, 4-OCH₂(4-BrC₆H₄) N-(butan-2-yl) Inferred: Moderate Inferred: Low N/A

Key Findings :

  • Chlorinated analogs (e.g., 3,4-diCl) exhibit broad-spectrum antibacterial activity against Gram-positive bacteria (MIC: 0.12–0.15 μM) and mycobacteria, surpassing clinical drugs like ampicillin .
  • Bromine’s role: While less electronegative than Cl, bromine’s larger atomic radius may enhance hydrophobic interactions in bacterial membranes. However, monohalogenation (as in the target compound) may reduce potency compared to dihalogenated derivatives .
  • Trifluoromethyl groups : CF₃-substituted compounds show high lipophilicity (logP >5) and potent activity but may increase cytotoxicity risks .
Methoxy and Benzyloxy Derivatives
Compound Substituents Amide Group Activity Evidence ID
(E)-3-[4-(benzyloxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide 4-OCH₂Ph, 4-OCH₃ 4-Methoxyphenyl Not reported
Target Compound 4-OCH₂(4-BrC₆H₄) N-(butan-2-yl) Inferred: Moderate anti-inflammatory N/A

Key Findings :

  • Methoxy and benzyloxy groups enhance solubility and π-π stacking but may reduce membrane permeability compared to halogens .

Amide Group Modifications

The N-substituent on the acrylamide backbone impacts solubility and target binding:

Compound Amide Group logP (Experimental) Solubility Evidence ID
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide 3,5-Bis(trifluoromethyl)phenyl 5.8 Low (organic solvents)
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-isobutylphenyl]prop-2-enamide 3-Cl-4-F-phenyl 4.2 Moderate
Target Compound N-(butan-2-yl) Estimated: ~3.5 Moderate (DMSO) N/A

Key Findings :

  • Aryl amides (e.g., CF₃-substituted) increase logP and potency but risk cytotoxicity .
  • Alkyl amides (e.g., sec-butyl in the target) offer lower logP, improving aqueous solubility and reducing toxicity .

Biologische Aktivität

The compound (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide, also known by its CAS number 477889-05-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22BrNO2
  • Molar Mass : 388.3 g/mol
  • CAS Number : 477889-05-7

The biological activity of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide is primarily linked to its structural features, which suggest potential interactions with various biological targets. The presence of the bromophenyl and methoxy groups may enhance lipophilicity, facilitating membrane permeability and interaction with cellular receptors.

1. Analgesic Activity

Research indicates that derivatives of this compound may exhibit analgesic properties. A study on similar compounds demonstrated significant inhibition of pain responses in animal models using the writhing test and hot plate test. The results showed that compounds with similar structural motifs provided effective analgesia without notable acute toxicity, suggesting a favorable therapeutic index .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been evaluated through molecular docking studies, which predict binding affinities to cyclooxygenase enzymes (COX). Certain derivatives have shown IC50 values lower than standard anti-inflammatory drugs like celecoxib, indicating promising anti-inflammatory activity .

3. Toxicological Assessment

Acute toxicity studies have indicated that the compound exhibits low toxicity profiles in animal models. Histopathological examinations revealed no significant adverse effects on major organs, supporting its safety for further pharmacological exploration .

Case Studies and Research Findings

Study/ResearchFindings
Analgesic Activity StudyCompounds similar to (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide demonstrated significant pain relief in mice without lethal effects .
COX Inhibition AssayDerivatives showed superior inhibition of COX-2 compared to celecoxib, with IC50 values as low as 0.019 μM .
Acute Toxicity EvaluationNo lethal effects observed; histopathological analysis showed no signs of inflammation or cytotoxicity in treated mice .

Q & A

Q. What are the recommended synthetic strategies for (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Esterification : React 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde under acidic conditions to form 4-[(4-bromophenyl)methoxy]benzaldehyde.

Condensation : Treat the aldehyde with sec-butylamine in the presence of an acyl chloride (e.g., acryloyl chloride) to form the (E)-enamide backbone via a base-catalyzed Horner-Wadsworth-Emmons reaction.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity.
Key Considerations : Optimize reaction temperature (70–90°C) and solvent polarity (e.g., THF or DMF) to enhance stereoselectivity and yield .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the (E)-configuration of the enamide (characteristic coupling constant J=1216J = 12–16 Hz for trans double bonds) and confirm substituent positions.
  • X-ray Crystallography : Employ SHELX software for single-crystal analysis to resolve stereochemical ambiguities and validate the bromophenyl methoxy orientation .
  • HPLC : Utilize a C18 column (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity compared to chloro or fluoro analogs?

Methodological Answer: The bromine atom’s electron-withdrawing effect and larger atomic radius compared to Cl or F impact both chemical and biological behavior:

  • Reactivity : Bromine enhances electrophilicity at the enamide double bond, facilitating nucleophilic additions (e.g., Michael additions).
  • Biological Activity : Bromine’s polarizability improves binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

Q. Table 1: Comparative Reactivity of Halogen-Substituted Analogs

SubstituentElectronegativityAtomic Radius (Å)Relative Reactivity (vs. Br)
Br2.961.141.00 (reference)
Cl3.160.990.75
F3.980.640.50

Experimental Validation : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution and compare reaction kinetics via stopped-flow spectroscopy .

Q. What methodologies are suitable for studying its mechanism of action in cancer therapy?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict interactions with targets like EGFR or PI3K. Focus on the bromophenyl group’s role in hydrophobic pocket binding.
  • Kinase Assays : Conduct ATP-competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) to measure IC50_{50} values.
  • Transcriptomics : Apply RNA-seq to identify downstream pathways (e.g., apoptosis or proliferation markers) in treated cancer cell lines .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Analog Synthesis : Replace the bromophenyl group with electron-donating (e.g., -OCH3_3) or bulky (e.g., -CF3_3) substituents.
  • Biological Testing : Compare IC50_{50} values across analogs in cell viability assays (MTT or CellTiter-Glo).

Q. Table 2: SAR of Key Analogs

Substituent (R)IC50_{50} (μM)Solubility (μg/mL)
Br0.4512.3
Cl0.7815.1
OCH3_31.2028.9

Statistical Analysis : Use ANOVA to determine significance (p<0.05p < 0.05) in potency differences .

Q. What computational approaches predict metabolic stability and degradation pathways?

Methodological Answer:

  • In Silico Metabolism : Run simulations with Schrödinger’s MetaSite to identify likely cytochrome P450 oxidation sites (e.g., benzylic or amide positions).
  • Molecular Dynamics (MD) : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) to assess metabolic half-life.
  • Experimental Validation : Perform LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.